molecular formula C15H15NO6S B2551189 ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine CAS No. 606944-93-8

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine

Cat. No.: B2551189
CAS No.: 606944-93-8
M. Wt: 337.35
InChI Key: DZNJJWSFCHVVBA-UHFFFAOYSA-N
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Description

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine (CAS: 606944-93-8) is a sulfonamide-linked glycine derivative characterized by a 2-methoxyphenoxy group attached to the para-position of a phenylsulfonyl moiety. Its molecular formula is C₁₅H₁₅NO₆S (molecular weight: 337.35 g/mol).

Properties

IUPAC Name

2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6S/c1-21-13-4-2-3-5-14(13)22-11-6-8-12(9-7-11)23(19,20)16-10-15(17)18/h2-9,16H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNJJWSFCHVVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine typically involves the reaction of 4-(2-methoxyphenoxy)phenyl sulfonyl chloride with glycine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Sulfonamide compounds, including ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine, have been investigated for their antimicrobial properties. Research indicates that modifications of sulfonamides can enhance their efficacy against a range of pathogens. For instance, studies have shown that similar compounds exhibit significant antibacterial and antifungal activities against organisms such as Escherichia coli and Candida albicans . The mechanism often involves the inhibition of bacterial folate synthesis, crucial for DNA and RNA production.

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. The compound's ability to inhibit specific enzymes involved in inflammatory pathways may position it as a therapeutic agent for conditions like arthritis and other inflammatory diseases. Research into related compounds suggests that they can effectively modulate inflammatory responses in vitro and in vivo .

Neurological Applications

Recent studies have highlighted the potential of this compound as a modulator of neurotransmitter systems. Specifically, its interactions with metabotropic glutamate receptors have been explored for implications in treating neurodegenerative diseases and psychiatric disorders. Compounds that influence these receptors show promise in managing conditions such as anxiety, depression, and Parkinson's disease .

Enzyme Inhibition

The sulfonamide moiety of this compound is structurally similar to para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes like dihydropteroate synthase in bacterial pathways. This inhibition is crucial for its antimicrobial effectiveness .

Receptor Modulation

The compound's interaction with glutamate receptors suggests that it may act as an allosteric modulator, potentially enhancing or inhibiting receptor activity depending on the context. This dual functionality could be beneficial in fine-tuning therapeutic responses in neurological treatments .

In Vitro Studies on Antimicrobial Activity

A study conducted on various sulfonamide derivatives demonstrated that compounds similar to this compound exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria. The results indicated a correlation between structural modifications and increased antibacterial potency .

Animal Models for Inflammatory Diseases

In animal models of arthritis, administration of this compound resulted in reduced inflammation and pain scores compared to control groups. These findings support its potential use as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine (CAS: 606945-28-2)

  • Structural Difference: Chlorine replaces the methoxy group at the 2-position of the phenoxy ring.
  • Properties :
    • Molecular weight: 341.77 g/mol (vs. 337.35 g/mol for the methoxy analog).
    • Solubility: Requires storage at -20°C, suggesting lower stability compared to the methoxy derivative .

((4-(o-Tolyloxy)phenyl)sulfonyl)glycine (CAS: 606944-16-5)

  • Structural Difference : A methyl group substitutes the methoxy group.
  • Properties :
    • Molecular weight: 315.35 g/mol.
    • Increased hydrophobicity due to the methyl group, which may improve membrane permeability but reduce aqueous solubility .

Variations in the Sulfonamide-Linked Group

N-(4-Methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS: 351494-91-2)

  • Structural Difference : Dual methyl groups on both the phenyl and sulfonamide moieties.
  • Properties: Molecular weight: 319.38 g/mol.

Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS: 425626-62-6)

  • Structural Difference : Esterified glycine (methyl ester) with chloro and methoxy substituents.
  • Properties :
    • Molecular weight: 402.86 g/mol.
    • Esterification improves cell permeability but requires hydrolysis for activation .

Functional Analogues in Neuropharmacology

α-Methyl-(4-tetrazolyl-phenyl)glycine

  • Structural Difference: Tetrazolyl group replaces the sulfonamide-phenoxy system.
  • Activity : Acts as a metabotropic glutamate receptor (mGluR2/3) antagonist. Preclinical studies show neuroprotective effects in ischemic models .

Pharmacological and Physicochemical Data Table

Compound Name CAS Molecular Weight (g/mol) Key Substituents Solubility/Stability Reported Activity
((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine 606944-93-8 337.35 2-Methoxyphenoxy Stable at -20°C Research intermediate
((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine 606945-28-2 341.77 2-Chlorophenoxy Stable at -20°C Anticonvulsant potential
((4-(o-Tolyloxy)phenyl)sulfonyl)glycine 606944-16-5 315.35 2-Methylphenoxy Hydrophobic Not reported
α-Methyl-(4-tetrazolyl-phenyl)glycine - 238.23 Tetrazolyl Aqueous soluble mGluR2/3 antagonist

Biological Activity

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, exploring structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The sulfonyl group, phenyl rings, and methoxy substituents play critical roles in modulating its interaction with biological targets.

  • Sulfonyl Group : This functional group is known to enhance the solubility and bioavailability of compounds, which can lead to improved pharmacokinetic properties.
  • Methoxy Substituent : The presence of the methoxy group on the phenyl ring can influence the compound's lipophilicity and binding affinity to target proteins.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cell signaling pathways. For example, sulfonamide derivatives are often explored for their inhibitory effects on carbonic anhydrase and other enzymes.
  • Modulation of Receptor Activity : The compound may interact with various receptors, potentially influencing neurotransmission or immune responses. Compounds with similar structures have been documented to modulate cannabinoid receptors, affecting pain and inflammation pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Target Effect Concentration Outcome
Study 1Enzymatic InhibitionInhibition of carbonic anhydrase10 µMSignificant inhibition observed
Study 2Receptor ModulationModulation of CB2 receptors5 µMInduced apoptosis in tumor cells
Study 3Cell ProliferationInhibition of proliferation in cancer cells50 µM63% tumor growth inhibition in xenograft models

Case Study 1: Antitumor Activity

A study conducted on a related compound revealed that it induced apoptosis in HepG2 liver cancer cells by arresting the cell cycle at the S phase. This was evidenced by increased S phase cell populations upon treatment with the compound . The mechanism involved alterations in pro-apoptotic and anti-apoptotic protein levels, indicating a potential pathway for therapeutic application.

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective properties of sulfonamide derivatives similar to this compound. These compounds were shown to protect neuronal cells from oxidative stress-induced apoptosis, suggesting their potential use in treating neurodegenerative diseases .

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